molecular formula C9H18ClNO B6609100 rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride CAS No. 2866323-28-4

rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride

Cat. No.: B6609100
CAS No.: 2866323-28-4
M. Wt: 191.70 g/mol
InChI Key: JRDGVTQOPDNJTO-RJUBDTSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride (RASPDHCl) is a novel synthetic compound that has been used in various scientific research applications. The compound has been studied for its potential use in drug development, as well as its biochemical and physiological effects.

Scientific Research Applications

Rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride has been studied for its potential use in drug development, as well as its biochemical and physiological effects. In particular, the compound has been studied for its ability to modulate the activity of various enzymes, including phosphodiesterases and protein kinases. Additionally, the compound has been studied for its potential use as an anti-inflammatory and antifungal agent.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of various enzymes, including phosphodiesterases and protein kinases. Additionally, the compound is believed to interact with various cellular processes, including the regulation of gene expression and protein synthesis.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In particular, the compound has been shown to modulate the activity of various enzymes, including phosphodiesterases and protein kinases. Additionally, the compound has been shown to have anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

Rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride has several advantages for lab experiments. The compound is relatively stable and can be synthesized from a variety of starting materials. Additionally, the compound is relatively non-toxic, making it safe to use in lab experiments. However, the compound is not soluble in water, making it difficult to use in certain experiments.

Future Directions

There are several potential future directions for rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride research. These include further investigation into the compound’s mechanism of action and its potential use as an anti-inflammatory and antifungal agent. Additionally, research could be conducted into the compound’s potential use in the development of novel drugs. Finally, research could be conducted into the compound’s potential use in various lab experiments.

Synthesis Methods

Rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride can be synthesized from a variety of starting materials, including 2-azaspiro[4.5]decan-2-ol, hydrochloric acid, and other reagents. The synthesis involves the reaction of the starting material with hydrochloric acid, resulting in the formation of a racemic mixture of this compound. The reaction is typically carried out at room temperature and is typically complete within a few hours. The product can then be isolated via crystallization and dried.

Properties

IUPAC Name

(3R,5S)-6-azaspiro[4.5]decan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-8-3-5-9(7-8)4-1-2-6-10-9;/h8,10-11H,1-7H2;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDGVTQOPDNJTO-RJUBDTSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCC(C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@]2(C1)CC[C@H](C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.